molecular formula C14H21N3O B13876462 N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide

N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide

Cat. No.: B13876462
M. Wt: 247.34 g/mol
InChI Key: FPBPFEWBJQOLJF-UHFFFAOYSA-N
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Description

N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features an aminophenyl group attached to a piperidine ring, which is further connected to an acetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic substitution reactions, where an appropriate aminophenyl halide reacts with the piperidine derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the aminophenyl-piperidine intermediate with an acetic anhydride or acetyl chloride under basic conditions to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine or alcohol derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain pathways, leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)ethanamide
  • N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)propionamide

Uniqueness

N-(3-Aminophenyl)-2-(2-methylpiperidin-1-YL)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

N-(3-aminophenyl)-2-(2-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C14H21N3O/c1-11-5-2-3-8-17(11)10-14(18)16-13-7-4-6-12(15)9-13/h4,6-7,9,11H,2-3,5,8,10,15H2,1H3,(H,16,18)

InChI Key

FPBPFEWBJQOLJF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC(=O)NC2=CC=CC(=C2)N

Origin of Product

United States

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